1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole-2(3H)-thione
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Overview
Description
Scientific Research Applications
Colorimetric and Fluorescence Sensing
One significant application of derivatives related to "1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole-2(3H)-thione" is in the development of colorimetric and ratiometric fluorescent chemosensors for fluoride. Phenyl-1H-anthra[1,2-d]imidazole-6,11-dione and its derivatives have shown acute spectral responses to fluoride, including a notable shift in absorption and fluorescence emission, attributed to proton-transfer mechanisms. These findings suggest potential utility in selective sensing applications, where the selectivity for fluoride can be tuned by the electron push-pull properties of the substituents on the phenyl para position of the sensors (Peng et al., 2005).
Microwave-Assisted Synthesis and Biological Evaluation
Another application involves the microwave-assisted synthesis of benzimidazole derivatives containing a 1,2,4-triazole ring, showcasing an efficient procedure that yields pure products within minutes. These compounds have been screened for their lipase inhibition and antioxidant activities, demonstrating good scavenging activity. This highlights the compound's potential in the synthesis of biologically active molecules (Menteşe et al., 2013).
Inhibitors of Dopamine Beta-Hydroxylase
Derivatives of "this compound" have been explored as competitive inhibitors of dopamine beta-hydroxylase (DBH), demonstrating their utility in the design of potent inhibitors. The structure-activity relationships and molecular modeling suggest differences in activity between phenyl and thienyl DBH inhibitors, providing insights into designing effective therapeutic agents (McCarthy et al., 1990).
Curing Agents in Polymer Chemistry
The compound and its fluorinated derivatives have been utilized as curing agents for epoxy resins, offering insights into the mechanisms underlying curing reactions and the resulting improvements in material properties. These studies indicate the compound's role in enhancing the thermal stability and water repellency of cured materials, suggesting applications in advanced material science (Ghaemy et al., 2012).
Electroluminescence and Fluorescence Sensing
Research has also extended to the synthesis and characterization of derivatives for electroluminescence and as fluorescent sensors. These studies explore the photophysical properties and potential applications in sensing and electronic devices, highlighting the compound's versatility in materials science (Kula et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-4-phenyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c17-15(18)21-13-8-6-12(7-9-13)20-14(10-19-16(20)22)11-4-2-1-3-5-11/h1-10,15H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMCXPXVVATIBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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